3-(Aziridin-1-yl)phenol
Overview
Description
3-(Aziridin-1-yl)phenol is an organic compound featuring a phenol group substituted with an aziridine ring at the third position Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)phenol typically involves the nucleophilic substitution of a phenol derivative with an aziridine. One common method is the reaction of 3-chlorophenol with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the aziridine on the phenol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aziridin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the phenol group.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the aziridine ring.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the aziridine ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Aziridin-1-yl)phenol has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-yl)phenol primarily involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and DNA, which is why aziridines are often studied for their potential use in chemotherapy. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Aziridine: The simplest aziridine, which lacks the phenol group.
3-(Azetidin-1-yl)phenol: Similar structure but with a four-membered azetidine ring instead of a three-membered aziridine ring.
Phenol: Lacks the aziridine ring but shares the phenol functional group
Uniqueness: 3-(Aziridin-1-yl)phenol is unique due to the combination of the highly reactive aziridine ring and the phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(aziridin-1-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7(6-8)9-4-5-9/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQMCICSZCKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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